molecular formula C27H22FN3O5 B2978266 Ethyl 4-{2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate CAS No. 894883-89-7

Ethyl 4-{2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate

Cat. No.: B2978266
CAS No.: 894883-89-7
M. Wt: 487.487
InChI Key: SUZTYMFUISAMCT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluorobenzoyl group, a naphthyridinone group, and an amino benzoate group. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core naphthyridinone structure, followed by various functionalization reactions to introduce the other groups. The exact synthetic route would depend on the desired final product and the starting materials available .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The fluorobenzoyl and amino benzoate groups would likely contribute to the compound’s polarity, while the naphthyridinone core would provide rigidity to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group could participate in acid-base reactions, while the carbonyl groups could undergo nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Chemistry and Molecular Synthesis

  • Ethyl benzoate derivatives are studied for their chemical properties and reactions. For example, ethyl benzoate thiocarbohydrazone shows cis-to-trans isomerism and undergoes reactions leading to the synthesis of complex compounds like 6,6′-diphenyl-3,3′-biz(sym-tetrazinyl) disulfide, indicating the potential for creating novel molecular structures for further chemical and pharmacological applications (Postovskii et al., 1977).

Photopolymerization and Optical Properties

  • Schiff base compounds derived from ethyl-4-amino benzoate have been synthesized and their optical nonlinear properties studied. These compounds, such as Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate(EHB) and Ethyl (E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate(ENB), exhibit significant nonlinear refractive indices and optical limiting properties, making them candidates for optical limiter applications (Abdullmajed et al., 2021).

Molecular Structure and Hydrogen Bonding

  • The molecular structures of substituted 4-pyrazolylbenzoates have been examined, revealing hydrogen-bonded supramolecular structures. These findings highlight the importance of hydrogen bonding in determining the molecular arrangement and potential applications in materials science and crystal engineering (Portilla et al., 2007).

Catalysis and Chemical Transformations

  • Research on pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts showcases their utility in ketone reduction. This demonstrates the role of complex organic molecules in catalyzing chemical reactions, contributing to advancements in synthetic chemistry and industrial processes (Facchetti et al., 2016).

Environmental and Biological Interactions

  • Studies on the carboxylation-dehydroxylation of phenolic compounds by a methanogenic consortium reveal the environmental relevance of similar compounds in biodegradation and transformation processes. This research has implications for understanding pollutant degradation pathways and developing bioremediation strategies (Bisaillon et al., 1993).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its exact structure and properties. Proper handling and disposal procedures should be followed to ensure safety .

Mechanism of Action

Properties

IUPAC Name

ethyl 4-[[2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O5/c1-3-36-27(35)18-7-11-20(12-8-18)30-23(32)15-31-14-22(24(33)17-5-9-19(28)10-6-17)25(34)21-13-4-16(2)29-26(21)31/h4-14H,3,15H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZTYMFUISAMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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